molecular formula C10H10N2OS B13597530 5-(4-(Methylthio)phenyl)isoxazol-3-amine

5-(4-(Methylthio)phenyl)isoxazol-3-amine

Cat. No.: B13597530
M. Wt: 206.27 g/mol
InChI Key: DWYLTKKBSAXBGX-UHFFFAOYSA-N
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Description

5-(4-(Methylthio)phenyl)isoxazol-3-amine: is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing three carbon atoms, one nitrogen atom, and one oxygen atom. This particular compound features a phenyl ring substituted with a methylthio group at the para position and an amino group at the 3-position of the isoxazole ring. Isoxazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-(Methylthio)phenyl)isoxazol-3-amine can be achieved through various methods. One common approach involves the cyclization of α,β-acetylenic oximes. For instance, the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3 leads to substituted isoxazoles under moderate reaction conditions . Another method involves the oxidation of propargylamines to the corresponding oximes followed by CuCl-mediated intramolecular cyclization .

Industrial Production Methods: Industrial production of isoxazole derivatives often employs metal-catalyzed reactions due to their efficiency and high yields. there is a growing interest in developing metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs, toxicity, and environmental concerns .

Chemical Reactions Analysis

Types of Reactions: 5-(4-(Methylthio)phenyl)isoxazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the isoxazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted isoxazoles depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(4-(Methylthio)phenyl)isoxazol-3-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. The isoxazole ring’s unique structure allows it to interact with various biological pathways, making it a versatile scaffold in drug design .

Comparison with Similar Compounds

  • 5-(4-Methoxyphenyl)isoxazol-3-amine
  • 5-(2-Chlorophenyl)isoxazol-3-amine
  • 4-Methyl-3-phenylisoxazol-5-amine

Comparison: 5-(4-(Methylthio)phenyl)isoxazol-3-amine is unique due to the presence of the methylthio group, which can influence its biological activity and chemical reactivity. Compared to other isoxazole derivatives, this compound may exhibit different pharmacokinetic properties and binding affinities to molecular targets .

Properties

Molecular Formula

C10H10N2OS

Molecular Weight

206.27 g/mol

IUPAC Name

5-(4-methylsulfanylphenyl)-1,2-oxazol-3-amine

InChI

InChI=1S/C10H10N2OS/c1-14-8-4-2-7(3-5-8)9-6-10(11)12-13-9/h2-6H,1H3,(H2,11,12)

InChI Key

DWYLTKKBSAXBGX-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=NO2)N

Origin of Product

United States

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